10-(3-fluorobenzyl)-11-(furan-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-(3-fluorobenzyl)-11-(furan-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. This compound features a unique structure with a fluorobenzyl group and a furan ring, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-fluorobenzyl)-11-(furan-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a tandem cyclization/[4+3] cycloaddition reaction. This method involves the reaction of enamides with α-bromo hydroxamic esters under mild conditions, resulting in the formation of the desired diazepinone derivatives . The reaction is typically carried out at room temperature and is tolerant to various functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
10-(3-fluorobenzyl)-11-(furan-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The diazepine ring can be reduced under specific conditions.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized furan derivatives, reduced diazepine compounds, and substituted fluorobenzyl derivatives.
Scientific Research Applications
10-(3-fluorobenzyl)-11-(furan-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 10-(3-fluorobenzyl)-11-(furan-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 10-(3-chlorobenzyl)-11-(furan-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 10-(3-methylbenzyl)-11-(furan-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
The presence of the fluorobenzyl group in 10-(3-fluorobenzyl)-11-(furan-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific receptor binding. This makes it distinct from other similar compounds and a valuable subject for further research.
Properties
Molecular Formula |
C24H21FN2O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
5-[(3-fluorophenyl)methyl]-6-(furan-2-yl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H21FN2O2/c25-17-7-3-6-16(14-17)15-27-20-10-2-1-8-18(20)26-19-9-4-11-21(28)23(19)24(27)22-12-5-13-29-22/h1-3,5-8,10,12-14,24,26H,4,9,11,15H2 |
InChI Key |
FUVMXFJIEPHZHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N(C3=CC=CC=C3N2)CC4=CC(=CC=C4)F)C5=CC=CO5)C(=O)C1 |
Origin of Product |
United States |
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